Prostaglandin K2
Overview
Description
Prostaglandin K2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse hormone-like effects in animals. This compound, specifically, is formed by the oxidation of Prostaglandin E2 or Prostaglandin D2 . These compounds play crucial roles in various physiological processes, including inflammation, vasodilation, and the regulation of smooth muscle tissue.
Scientific Research Applications
Prostaglandin K2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: It plays a role in understanding the physiological functions of prostaglandins, including their effects on inflammation and vasodilation.
Medicine: this compound and its analogs are investigated for their potential therapeutic applications, such as in the treatment of inflammatory diseases and cardiovascular conditions.
Industry: The compound is used in the development of prostaglandin-related drugs and other pharmaceutical products .
Mechanism of Action
Target of Action
Prostaglandins, including Prostaglandin K2, are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . They are derived enzymatically from the fatty acid arachidonic acid . Prostaglandin signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . These receptors are present in the immediate vicinity of the site of their secretion .
Mode of Action
Prostaglandins have different and even opposite effects in different tissues. The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors .
Biochemical Pathways
Prostaglandins are derived enzymatically from the fatty acid arachidonic acid . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue . Prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
Prostaglandins are known to have relatively short half-lives . They are most often act as autocrine or paracrine signaling agents .
Result of Action
Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation . They serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue .
Action Environment
They are synthesized in the walls of blood vessels . The action of prostaglandins can be influenced by various hormonal, chemical, or physical agents .
Future Directions
Biochemical Analysis
Biochemical Properties
Prostaglandins, including Prostaglandin K2, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . They act as autocrine or paracrine signaling agents and most have relatively short half-lives . The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds .
Cellular Effects
They are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation .
Molecular Mechanism
This action leads to the initiation of divergent signaling cascades that mediate a variety of physiological functions .
Metabolic Pathways
This compound is formed by the oxidation of PGE2 or PGD2 . Prostaglandins are derived from the precursor 20-carbon chain fatty acid, arachidonic acid . The cyclooxygenase (COX) enzymes convert arachidonic acid to the precursor molecule prostaglandin H2 . Prostaglandin H2 is then converted to one of five primary prostanoids that include prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostaglandin I2 (PGI2), and thromboxane A2 (TXA2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin K2, often involves complex multi-step processes. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and efficiency. For instance, the synthesis of prostaglandins can involve the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods: Industrial production of prostaglandins typically employs scalable and cost-effective synthetic routes. The use of chemoenzymatic methods allows for the production of prostaglandins on a larger scale, making them more accessible for pharmaceutical applications. The Corey lactone intermediate is often used as a key intermediate in these processes .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin K2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired biological activities.
Common Reagents and Conditions:
Oxidation: this compound can be formed by the oxidation of Prostaglandin E2 or Prostaglandin D2.
Reduction: Reduction reactions can be used to modify the functional groups on the prostaglandin molecule.
Substitution: Substitution reactions can introduce different functional groups to enhance the biological activity of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Prostaglandin E2 or Prostaglandin D2 leads to the formation of this compound .
Comparison with Similar Compounds
Prostaglandin K2 is part of a larger family of prostaglandins, each with unique structural features and biological activities. Some similar compounds include:
Prostaglandin E2: Known for its role in inflammation and fever regulation.
Prostaglandin D2: Involved in allergic reactions and sleep regulation.
Prostaglandin F2α: Plays a role in the contraction of smooth muscle tissue.
Prostaglandin I2 (Prostacyclin): Acts as a vasodilator and inhibitor of platelet aggregation
This compound is unique due to its specific formation through the oxidation of Prostaglandin E2 or Prostaglandin D2, and its distinct biological activities .
Properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMXPVXJSFPPTQ-DJUJBXLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348055 | |
Record name | Prostaglandin K2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275816-51-8 | |
Record name | Prostaglandin K2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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